molecular formula C17H12N4O5S B12892958 4-(Methylthio)-N-(4-nitrobenzylidene)-2-(4-nitrophenyl)oxazol-5-amine CAS No. 31666-15-6

4-(Methylthio)-N-(4-nitrobenzylidene)-2-(4-nitrophenyl)oxazol-5-amine

Cat. No.: B12892958
CAS No.: 31666-15-6
M. Wt: 384.4 g/mol
InChI Key: IFGIZMQWEWMPEX-VCHYOVAHSA-N
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Description

4-(Methylthio)-N-(4-nitrobenzylidene)-2-(4-nitrophenyl)oxazol-5-amine is a useful research compound. Its molecular formula is C17H12N4O5S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Biological Activity

4-(Methylthio)-N-(4-nitrobenzylidene)-2-(4-nitrophenyl)oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activities associated with this compound, focusing on its antitumor and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazones with various aldehydes under acidic conditions. The reaction conditions, yields, and characterization methods such as NMR and IR spectroscopy are critical for confirming the structure of the synthesized compound.

Table 1: Synthesis Overview

StepReactantsConditionsYield (%)
1Thiosemicarbazone + AldehydeAcidic medium, reflux70-93
2Intermediate + AcetylenedicarboxylateMethanol, 1 hourVaries

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. One study evaluated a series of thiosemicarbazones and their derivatives, revealing that certain modifications enhance their efficacy against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study involving human cancer cell lines, compounds with similar structures demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects. The presence of nitro groups was found to correlate with increased activity against breast cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has shown that derivatives containing the oxazole ring exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study:
A recent evaluation highlighted that derivatives of this compound were effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of both methylthio and nitro groups plays a significant role in enhancing its biological properties.

Table 2: Structure-Activity Relationship

SubstituentEffect on Activity
MethylthioEnhances lipophilicity
Nitro groupIncreases electron affinity
Oxazole ringContributes to antimicrobial activity

Properties

CAS No.

31666-15-6

Molecular Formula

C17H12N4O5S

Molecular Weight

384.4 g/mol

IUPAC Name

(E)-N-[4-methylsulfanyl-2-(4-nitrophenyl)-1,3-oxazol-5-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C17H12N4O5S/c1-27-17-16(18-10-11-2-6-13(7-3-11)20(22)23)26-15(19-17)12-4-8-14(9-5-12)21(24)25/h2-10H,1H3/b18-10+

InChI Key

IFGIZMQWEWMPEX-VCHYOVAHSA-N

Isomeric SMILES

CSC1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CSC1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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